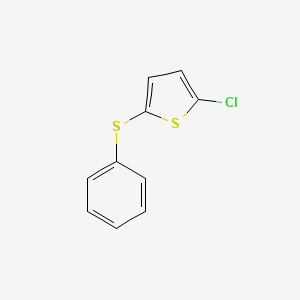![molecular formula C10H18O4 B14615621 Butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester CAS No. 57415-99-3](/img/structure/B14615621.png)
Butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester is an organic compound that belongs to the ester family Esters are derived from carboxylic acids and alcohols, and they often have pleasant odors, making them useful in the fragrance and flavor industries
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester typically involves the Fischer esterification process. This method requires the reaction of butanoic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency .
化学反応の分析
Types of Reactions
Butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester can undergo various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: Butanoic acid and the corresponding alcohol.
Reduction: The corresponding alcohol.
Transesterification: A different ester and the corresponding alcohol.
科学的研究の応用
Butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester has several applications in scientific research:
作用機序
The mechanism of action of butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester primarily involves its hydrolysis to release butanoic acid and the corresponding alcohol. This hydrolysis can be catalyzed by esterases, which are enzymes that specifically target ester bonds . The released butanoic acid can then participate in various metabolic pathways, exerting its effects through interactions with specific molecular targets .
類似化合物との比較
Similar Compounds
- Butanoic acid, 2,2-dimethyl-, methyl ester
- Butanoic acid, 3,3-dimethyl-, methyl ester
- Butanoic acid, 4-(2,4-dichlorophenoxy)-, methyl ester
Uniqueness
Butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester is unique due to its specific structural configuration, which includes a dioxolane ring. This structural feature imparts distinct chemical properties, such as increased stability and resistance to hydrolysis compared to other esters. Additionally, the presence of the dioxolane ring can influence the compound’s reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
57415-99-3 |
|---|---|
分子式 |
C10H18O4 |
分子量 |
202.25 g/mol |
IUPAC名 |
[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl butanoate |
InChI |
InChI=1S/C10H18O4/c1-4-5-9(11)12-6-8-7-13-10(2,3)14-8/h8H,4-7H2,1-3H3/t8-/m0/s1 |
InChIキー |
JMMOQNCIYAMRDB-QMMMGPOBSA-N |
異性体SMILES |
CCCC(=O)OC[C@H]1COC(O1)(C)C |
正規SMILES |
CCCC(=O)OCC1COC(O1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


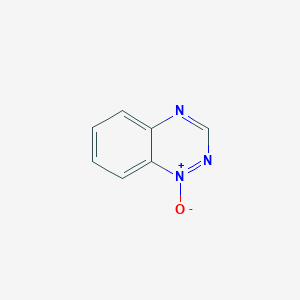
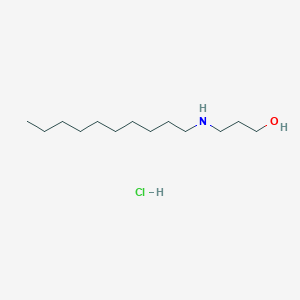
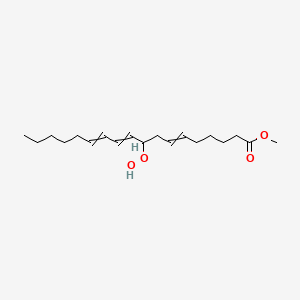
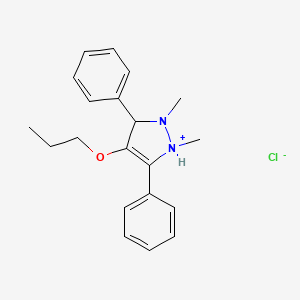

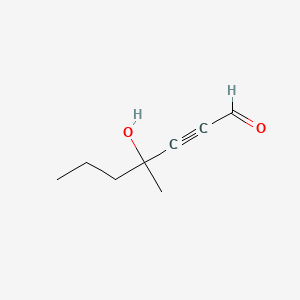
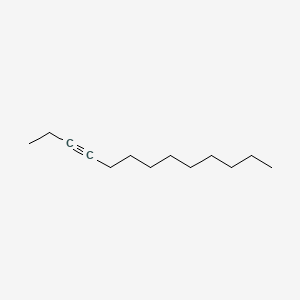
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octoxyphenol](/img/structure/B14615579.png)
![1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14615583.png)
![19-Methyl-6,7,9,10,18,19,20,21-octahydro-17h-dibenzo[b,k][1,4,7,10,13,16]pentaoxazacyclooctadecine](/img/structure/B14615584.png)
![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14615591.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline](/img/structure/B14615598.png)
